Home > Products > Screening Compounds P104816 > N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide -

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide

Catalog Number: EVT-5968638
CAS Number:
Molecular Formula: C21H23N3O4
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP). It exhibits excellent FLAP binding potency (IC50 < 10 nM) and effectively inhibits LTB4 synthesis in human whole blood (IC50 < 100 nM). This compound also shows a favorable cross-species drug metabolism and pharmacokinetics profile, with predicted low human clearance and low risk for drug-drug interactions.

Compound Description: These compounds demonstrate notable antifungal activity against Candida albicans.

N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Compound Description: This compound's crystal structure was analyzed using X-ray diffraction.

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This compound exhibits significant antimicrobial activity, exceeding that of the reference drug streptomycin. Docking studies suggest its antimicrobial mechanism involves targeting the active site of tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for a new class of antibiotics.

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: This compound's structure was confirmed through single-crystal X-ray diffraction. Its crystal structure reveals the presence of intramolecular C—H…O hydrogen bonds linking the molecules.

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate

Compound Description: The crystal structure of this compound was analyzed and revealed a largely planar molecular geometry. The molecular dimensions are consistent with those observed in similar compounds.

1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: The crystal structure of this compound shows that the five atoms (C8−O1−C7−N1− N2) forming the oxadiazole ring are nearly coplanar.

4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

Compound Description: This compound is a triazolothiadiazine derivative. It is characterized by an intramolecular C—H⋯O hydrogen bond. Additionally, the crystal structure shows intermolecular C—H⋯N hydrogen bonds linking neighboring molecules.

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Compound Description: This compound represents a series of 1,2,3,4-tetrahydropyrimidine derivatives synthesized using microwave irradiation. These derivatives have shown potent antimicrobial and antitubercular activities.

(E)-4-{[(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)imino]methyl}-3-(p-tolyl)-1,2,3-oxadiazol-3-ium-5-olate

Compound Description: This compound displays a trans configuration with respect to the acyclic N=C bond. Its structure is stabilized by an intramolecular C—H⋯S hydrogen bond.

4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one (3c)

Compound Description: This compound exhibited improved antibacterial activity, with a MIC of 1.41 μg/mL compared to standard drugs rifamycin and ciprofloxacin.

4-methyl-2-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one (3d)

Compound Description: This compound showed enhanced antibacterial activity compared to standard drugs, with a MIC of 0.87 μg/mL.

N-(4-{(2E)-3-[2-(dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5d)

Compound Description: Compound 5d demonstrated potent antibacterial activity with a MIC of 2.16 μg/mL, exceeding the activity of standard drug ciprofloxacin.

N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5e)

Compound Description: Compound 5e exhibited potent antibacterial activity with a MIC of 0.89 μg/mL, surpassing the activity of standard drug rifamycin.

2-methyl-5-[2-(5-phenyl[1,2,4]oksadiazol-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4.3-b]indoles

Compound Description: These compounds are heterocyclic analogues of the drug Dimebon, potentially useful in the development of treatments for neurodegenerative diseases.

Compound Description: These compounds are 1,2,4-oxadiazole derivatives synthesized from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate. They are anticipated to have potential hypertensive activity.

N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides

Compound Description: This series of compounds incorporates both 1,2,4-triazole and pyrazole heterocycles within the same molecule, which is of synthetic and pharmacological interest. Preliminary screening using PASS On-line software and molecular docking suggests these compounds could possess diverse biological activities.

Ethyl 3-alkyl-5-methyl-2-({2-[arylamino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates and Ethyl 3-alkyl-5-methyl-4-oxo-2-{[(3-aryl-1,2,4-oxadiazol-5-yl)methyl]thio}-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Compound Description: These compounds are functionalized derivatives of thieno[2,3-d]pyrimidine exhibiting moderate antimicrobial properties. Certain derivatives with an n-butyl substituent at position 3 show significant activity against Candida albicans.

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) and N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)

Compound Description: These compounds, containing a 1,2,4-triazole ring, were found to be the most active molecules against both bacteria and fungi within a series of triazole derivatives.

1-(5-amino-1,3,4-oxadiazol-2-yl)-4-(2-amino-1,3,4-oxadiazol-5-yl)benzene (5)

Compound Description: This compound contains two 1,3,4-oxadiazole units linked by a benzene ring and serves as a precursor for synthesizing substituted 1,2,4-triazoles.

2-fluoro-N-[(2R)-2-hydroxypropyl]-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide and 2-chloro-N-[(1S)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide

Compound Description: These compounds are imidazo[1,2-b][1,2,4]triazine derivatives that act as inhibitors of c-Met, a receptor tyrosine kinase involved in cell growth and proliferation.

3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one (2)

Compound Description: This compound is a key intermediate in the synthesis of various quinazolinone derivatives.

4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

Compound Description: This compound is a triazolothiadiazine derivative.

Compound Description: These are secondary metabolites identified in the methanolic extract of Klebsiella pneumoniae.

N‐Heteryl‐β‐[(2‐alkoxyethyl)oxy]/β[[2‐(N, N‐dialkyamino)ethyl]oxy]acetamide

Compound Description: This series of acetamide compounds contain a variety of N-heteryl groups and alkoxy/dialkylaminoethoxy substituents. They were synthesized and tested for antihistaminic activity.

1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)

Compound Description: CYM-53093 (BTRX-335140) is a potent and selective κ opioid receptor (KOR) antagonist. It shows a favorable in vitro ADMET and in vivo pharmacokinetic profile, with a medication-like duration of action in rat pharmacodynamic experiments.

Methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate

Compound Description: This compound, obtained through cyclization of a biphenyl derivative, was structurally characterized using X-ray crystallography. The crystal structure revealed two independent molecules with different conformations, highlighting the conformational flexibility of this molecule.

Properties

Product Name

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide

IUPAC Name

N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3-methylphenoxy)acetamide

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H23N3O4/c1-4-24(20(25)14-27-18-7-5-6-15(2)12-18)13-19-22-21(23-28-19)16-8-10-17(26-3)11-9-16/h5-12H,4,13-14H2,1-3H3

InChI Key

SERHTUKXUQXZFG-UHFFFAOYSA-N

SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)COC3=CC=CC(=C3)C

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)COC3=CC=CC(=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.